4-{[4-(Tert-butoxy)phenyl]methyl}piperidine
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Overview
Description
4-{[4-(Tert-butoxy)phenyl]methyl}piperidine is an organic compound that features a piperidine ring substituted with a tert-butoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Tert-butoxy)phenyl]methyl}piperidine typically involves the reaction of 4-(tert-butoxy)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more sustainable and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Tert-butoxy)phenyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[4-(Tert-butoxy)phenyl]methyl}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Tert-butoxy)phenyl]methyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can enhance the compound’s stability and lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes. The piperidine ring can act as a pharmacophore, interacting with specific binding sites and modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
4-{[4-(Tert-butoxy)phenyl]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butoxy group provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]piperidine |
InChI |
InChI=1S/C16H25NO/c1-16(2,3)18-15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3 |
InChI Key |
NGDCODKURTZYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC2CCNCC2 |
Origin of Product |
United States |
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